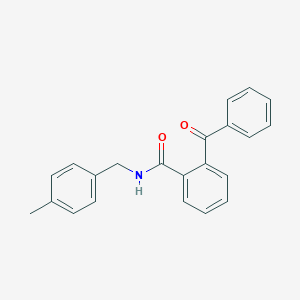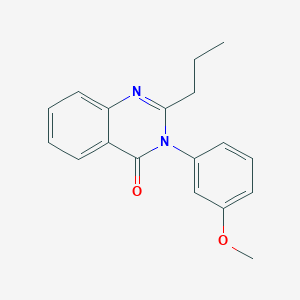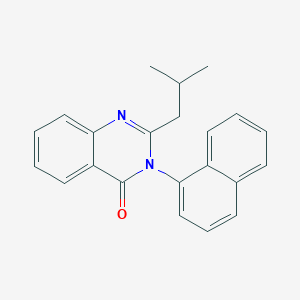
2-benzoyl-N-(4-methylbenzyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-N-(4-methylbenzyl)benzamide, also known as BBM, is a compound that has been extensively studied for its potential applications in scientific research. BBM belongs to the class of benzamides, which are known for their diverse biological activities. In
作用機序
The exact mechanism of action of 2-benzoyl-N-(4-methylbenzyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. 2-benzoyl-N-(4-methylbenzyl)benzamide has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell proliferation and survival. 2-benzoyl-N-(4-methylbenzyl)benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-benzoyl-N-(4-methylbenzyl)benzamide has been shown to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
2-benzoyl-N-(4-methylbenzyl)benzamide has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-benzoyl-N-(4-methylbenzyl)benzamide has been shown to inhibit cell proliferation and induce apoptosis. 2-benzoyl-N-(4-methylbenzyl)benzamide has also been shown to modulate the immune system by regulating the production of cytokines and chemokines. Additionally, 2-benzoyl-N-(4-methylbenzyl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 2-benzoyl-N-(4-methylbenzyl)benzamide in lab experiments is its versatility. 2-benzoyl-N-(4-methylbenzyl)benzamide can be used in a wide range of experiments, from cancer research to neuroprotection studies. Additionally, 2-benzoyl-N-(4-methylbenzyl)benzamide is relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using 2-benzoyl-N-(4-methylbenzyl)benzamide in lab experiments is its potential toxicity. 2-benzoyl-N-(4-methylbenzyl)benzamide has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-benzoyl-N-(4-methylbenzyl)benzamide. One area of interest is the development of 2-benzoyl-N-(4-methylbenzyl)benzamide derivatives with improved efficacy and reduced toxicity. Additionally, researchers are interested in exploring the potential of 2-benzoyl-N-(4-methylbenzyl)benzamide as a therapeutic agent for the treatment of various diseases, including cancer and neurodegenerative disorders. Finally, researchers are interested in further elucidating the mechanism of action of 2-benzoyl-N-(4-methylbenzyl)benzamide, which may lead to the development of novel therapies based on this compound.
合成法
2-benzoyl-N-(4-methylbenzyl)benzamide can be synthesized using a variety of methods, but the most commonly used method is the reaction of 4-methylbenzylamine with 2-benzoylbenzoic acid in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction takes place in an organic solvent such as dichloromethane or dimethylformamide (DMF) and is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is purified using chromatography or recrystallization.
科学的研究の応用
2-benzoyl-N-(4-methylbenzyl)benzamide has been shown to have a wide range of scientific research applications. One of the most promising applications is in the field of cancer research, where 2-benzoyl-N-(4-methylbenzyl)benzamide has been shown to inhibit the growth of various cancer cell lines. 2-benzoyl-N-(4-methylbenzyl)benzamide has also been studied for its potential neuroprotective effects, as well as its ability to modulate the immune system. Additionally, 2-benzoyl-N-(4-methylbenzyl)benzamide has been investigated as a potential therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and diabetes.
特性
分子式 |
C22H19NO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
2-benzoyl-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C22H19NO2/c1-16-11-13-17(14-12-16)15-23-22(25)20-10-6-5-9-19(20)21(24)18-7-3-2-4-8-18/h2-14H,15H2,1H3,(H,23,25) |
InChIキー |
FHZSICBWTIHXMM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,5-dimethyl-2-phenyl-5,6-dihydro-4H-naphtho[1,2-d][1,3]oxazin-4-one](/img/structure/B290238.png)



![(2Z)-6-iodo-3-(4-methoxyphenyl)-2-[(2-oxoindol-3-yl)methylidene]-1H-quinazolin-4-one](/img/structure/B290244.png)
![2-(4-Chlorophenyl)-5,7-diethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B290248.png)
![N-(2-{[2-(1,3-benzothiazol-2-yl)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B290250.png)
![ethyl 4-[(4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene)amino]benzoate](/img/structure/B290253.png)
![N-[anilino-[(4,6-dimethylpyrimidin-2-yl)amino]methylidene]-3-methylbenzamide](/img/structure/B290254.png)
![2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-oxo-N-phenyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B290255.png)
![1-{4-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-2,2-dimethylquinolin-1(2H)-yl}ethanone](/img/structure/B290256.png)
![1-(2,5-Dimethoxyphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B290257.png)

